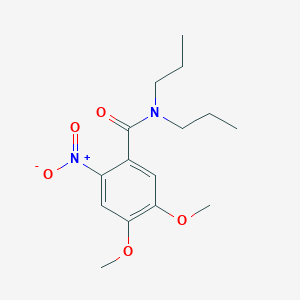![molecular formula C10H9N3O3S2 B5822697 4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid](/img/structure/B5822697.png)
4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid, also known as TDBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and research. TDBA is a thiadiazole derivative that has been synthesized using various methods and has shown promising results in various scientific studies.
作用机制
4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid exerts its effects by modulating various signaling pathways and molecular targets in the body. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, this compound has been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
实验室实验的优点和局限性
4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. This compound has also been found to exhibit low toxicity, making it a safe compound for use in research. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has been found to exhibit neuroprotective effects, and further studies could explore its potential as a therapeutic agent for these diseases. Another area of interest is the development of this compound analogs with improved solubility and potency. These analogs could potentially have even greater applications in medicine and research.
合成方法
4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid can be synthesized using several methods, including the reaction of 2-thiophenecarboxylic acid with thiosemicarbazide and then with ethyl chloroacetate. Another method involves the reaction of 2-thiophenecarboxylic acid with thiosemicarbazide followed by the reaction with chloroacetyl chloride and then with ethylamine. This compound can also be synthesized using the reaction of 2-thiophenecarboxylic acid with thiosemicarbazide and then with ethyl 4-bromobutyrate.
科学研究应用
4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid has been extensively studied for its potential applications in various scientific research fields, including medicine, biochemistry, and pharmacology. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-oxo-4-[(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S2/c14-7(3-4-8(15)16)11-10-13-12-9(18-10)6-2-1-5-17-6/h1-2,5H,3-4H2,(H,15,16)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHPBUBPWGENBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(S2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5822616.png)
![methyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5822617.png)

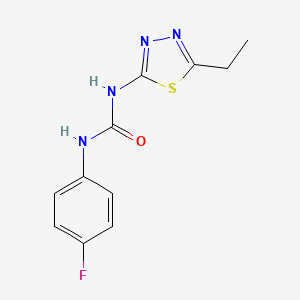
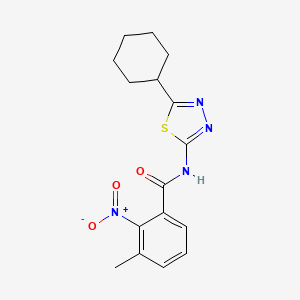
![4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5822646.png)
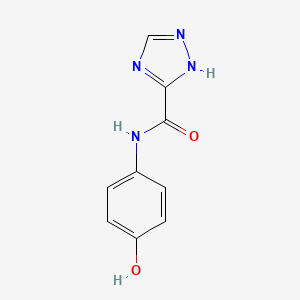


![5-({5-[(4-chlorophenyl)thio]-2-thienyl}methylene)-2,4-imidazolidinedione](/img/structure/B5822671.png)
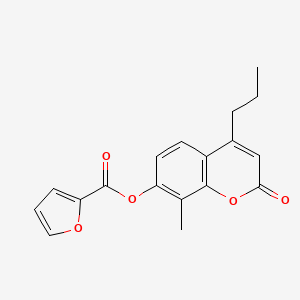
![3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5822685.png)
![ethyl 4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5822705.png)
